molecular formula C35H63N11O9 B14259666 Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- CAS No. 173859-32-0

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl-

Katalognummer: B14259666
CAS-Nummer: 173859-32-0
Molekulargewicht: 781.9 g/mol
InChI-Schlüssel: NCWKMFBONFAXGO-IWIWXMQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like arginine and proline.

    Reduction: This can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using specific amino acid derivatives under controlled conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may lead to the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are crucial in neurodegenerative diseases . The peptide can also influence gene expression and cellular apoptosis, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Glycine, L-arginyl-L-prolyl-L-leucylglycyl-L-isoleucyl-L-isoleucylglycyl- is unique due to its specific sequence of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets sets it apart from simpler peptides.

Eigenschaften

CAS-Nummer

173859-32-0

Molekularformel

C35H63N11O9

Molekulargewicht

781.9 g/mol

IUPAC-Name

2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C35H63N11O9/c1-7-20(5)28(32(53)42-16-25(47)40-18-27(49)50)45-33(54)29(21(6)8-2)44-26(48)17-41-30(51)23(15-19(3)4)43-31(52)24-12-10-14-46(24)34(55)22(36)11-9-13-39-35(37)38/h19-24,28-29H,7-18,36H2,1-6H3,(H,40,47)(H,41,51)(H,42,53)(H,43,52)(H,44,48)(H,45,54)(H,49,50)(H4,37,38,39)/t20-,21-,22-,23-,24-,28-,29-/m0/s1

InChI-Schlüssel

NCWKMFBONFAXGO-IWIWXMQLSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.